Methyl 4-(2-aminoethoxy)benzoate hydrochloride
Overview
Description
Methyl 4-(2-aminoethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-aminoethoxy)benzoate hydrochloride can be synthesized from methyl 4-hydroxybenzoate through a two-step process. The first step involves the reaction of methyl 4-hydroxybenzoate with 2-chloroethanol in the presence of a base such as potassium carbonate to form methyl 4-(2-hydroxyethoxy)benzoate. The second step involves the reaction of methyl 4-(2-hydroxyethoxy)benzoate with ammonia to form methyl 4-(2-aminoethoxy)benzoate, which is then converted to its hydrochloride salt by reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same two-step process described above. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethoxy)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-(2-aminoethoxy)benzoate hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds and as a reference standard in analytical chemistry.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of methyl 4-(2-aminoethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, facilitating its binding and interaction. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A precursor in the synthesis of methyl 4-(2-aminoethoxy)benzoate hydrochloride.
Methyl 4-(2-hydroxyethoxy)benzoate: An intermediate in the synthesis process.
Ethyl 4-(2-aminoethoxy)benzoate: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in various scientific research applications, distinguishing it from similar compounds .
Properties
IUPAC Name |
methyl 4-(2-aminoethoxy)benzoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKLMHVRCUIUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210113-85-2 | |
Record name | methyl 4-(2-aminoethoxy)benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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